N-Hydroxy-D-glutamic acid
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Overview
Description
N-Hydroxy-D-glutamic acid is a derivative of D-glutamic acid, where a hydroxyl group is attached to the nitrogen atom. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the hydroxyl group introduces unique chemical properties that differentiate it from its parent compound, D-glutamic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-D-glutamic acid typically involves the hydroxylation of D-glutamic acid. One common method is the use of flavin-dependent N-hydroxylating enzymes, which facilitate the transfer of an oxygen atom to the nitrogen of D-glutamic acid . This enzymatic approach is advantageous due to its specificity and mild reaction conditions.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes involving genetically engineered microorganisms that express the necessary hydroxylating enzymes. These processes are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-D-glutamic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxyl group back to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the exchange of the hydroxyl group with other functional groups.
Major Products: The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted amino acids, depending on the specific reagents and conditions used.
Scientific Research Applications
N-Hydroxy-D-glutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in enzyme mechanisms and metabolic pathways.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of biodegradable polymers and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-Hydroxy-D-glutamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
N-Hydroxy-L-glutamic acid: Similar in structure but with the L-configuration, which can result in different biological activities.
N-Hydroxy-D-glutamine: Another derivative with an amide group instead of a carboxyl group.
β-Hydroxy-D-glutamic acid: A derivative with the hydroxyl group attached to the β-carbon instead of the nitrogen.
Uniqueness: N-Hydroxy-D-glutamic acid is unique due to the specific placement of the hydroxyl group on the nitrogen atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and biochemical tools.
Properties
IUPAC Name |
(2R)-2-(hydroxyamino)pentanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO5/c7-4(8)2-1-3(6-11)5(9)10/h3,6,11H,1-2H2,(H,7,8)(H,9,10)/t3-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIVFXCKHNRSRL-GSVOUGTGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@H](C(=O)O)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80665272 |
Source
|
Record name | N-Hydroxy-D-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80665272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197861-16-8 |
Source
|
Record name | N-Hydroxy-D-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80665272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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